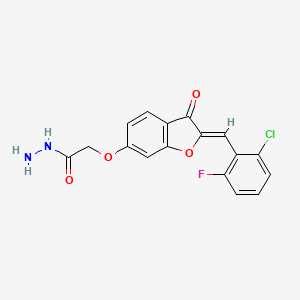

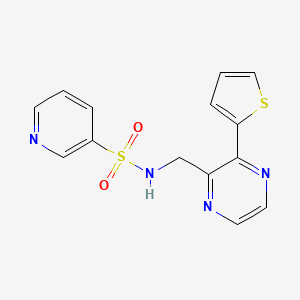

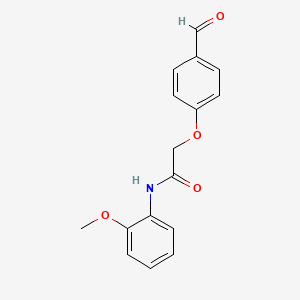

![molecular formula C18H11ClN2O3 B2470826 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 551921-28-9](/img/structure/B2470826.png)

2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole core, which is a type of heterocyclic compound . The molecule also features a 5-isoxazolyl group attached to a 2-chlorophenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1,2,3-triazole and isoxazole-linked pyrazole derivatives have been synthesized from pyrazole and triazole/isoxazole scaffolds . The reactions proceed in a regioselective manner affording exclusively racemic adducts .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The isoindole core is a bicyclic structure, and the isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

The compound can potentially undergo a variety of chemical reactions. For instance, it might participate in [3+2] cycloaddition reactions, which are commonly used in the synthesis of isoxazole derivatives .Aplicaciones Científicas De Investigación

Vibrational and Structural Analysis

- Vibrational Spectroscopy : 2-chloro-1H-isoindole-1,3(2H)-dione has been studied using Fourier transform infrared (FTIR) and FT-Raman spectra, revealing detailed vibrational properties and fundamental modes of the compound. This research assists in understanding the physical characteristics of similar compounds (Arjunan et al., 2009).

Chemical Synthesis and Applications

Novel AZA-Imidoxy Compounds : The synthesis of novel azaimidoxy compounds, including derivatives of 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, has been achieved. These compounds are explored for their potential as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).

Synthesis of Alkoxy Isoindole-1,3-diones : Research on the synthesis of alkoxy isoindole-1,3-diones, which involve the reaction of isoindole-1,3-diones with various reactants, has been conducted. These derivatives are studied for their antibacterial properties, contributing to the exploration of new chemotherapeutic options (Ahmed et al., 2006).

Crystallography and Molecular Interactions

Crystal Structure Analysis : Studies on the crystal structure of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione have shown insights into the molecular orientation and intermolecular interactions within the compound. This information is crucial for understanding the material properties and potential applications of isoindole derivatives (Tariq et al., 2010).

N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide Analysis : The molecular structure and interactions of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a compound structurally related to isoindole-1,3-diones, have been characterized, offering insights into intramolecular hydrogen bonding and C—H⋯π interactions (Wang, Jian, & Liu, 2008).

Photophysical Properties

- Excited-State Intramolecular Proton Transfer Chromophores : The photophysical behavior of derivatives of 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione has been examined. These studies are vital for understanding the fluorescence and thermal stability of such compounds, which can be applied in various fields, including bioimaging and material sciences (Deshmukh & Sekar, 2015).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activity. Given the interesting biological activities observed for similar compounds, it may be worthwhile to investigate this compound’s potential as a pharmaceutical agent .

Propiedades

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3/c19-15-8-4-3-7-14(15)16-9-11(24-20-16)10-21-17(22)12-5-1-2-6-13(12)18(21)23/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZHMNZNALTBBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NO3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

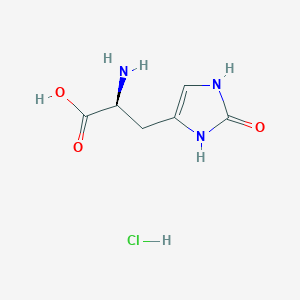

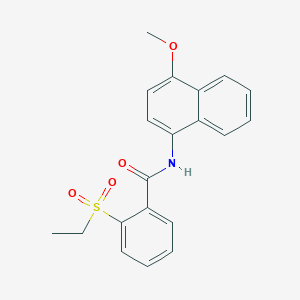

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)

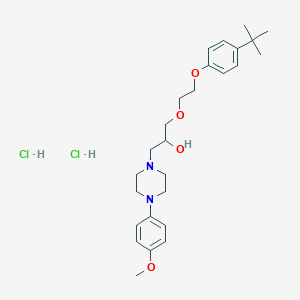

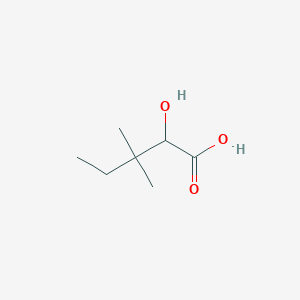

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)

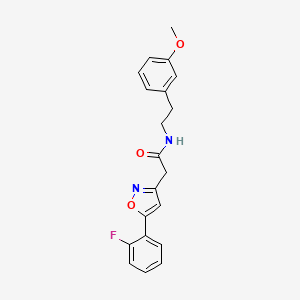

![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2470752.png)

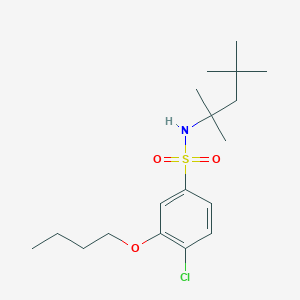

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)

![4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2470766.png)